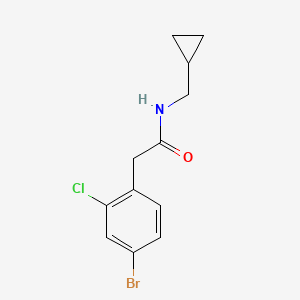

2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide

Description

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenyl)-N-(cyclopropylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrClNO/c13-10-4-3-9(11(14)6-10)5-12(16)15-7-8-1-2-8/h3-4,6,8H,1-2,5,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDRJHJJHMEDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)CC2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Aromatic Intermediate Synthesis

The synthesis begins with the preparation of the halogenated aromatic backbone, 4-bromo-2-chlorophenylacetic acid. A regioselective bromination-chlorination sequence is critical. For instance, 2-bromophenol undergoes chlorination using N-chlorosuccinimide (NCS) in acetonitrile with sulfuric acid catalysis, achieving an 86% yield of 2-bromo-4-chlorophenol. Subsequent Friedel-Crafts acylation introduces the acetyl moiety, though alternative pathways using Suzuki-Miyaura coupling for aryl halide functionalization have been documented.

Cyclopropane Methylamine Preparation

Cyclopropylmethylamine, a key nucleophile for amidation, is synthesized via Hofmann degradation of cyclopropanecarboxamide or through Gabriel synthesis. Patent data highlight the use of Homer-Wadsworth-Emmons reactions to stabilize cyclopropane intermediates, ensuring minimal ring strain during coupling.

Amidation Methodologies

Direct Amidation Using Carbodiimide Coupling

The most prevalent method involves activating 2-(4-bromo-2-chlorophenyl)acetic acid with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane. Cyclopropylmethylamine is added stoichiometrically, yielding the acetamide after 12–24 hours at 25°C. Purification via silica gel chromatography achieves >90% purity.

| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC/DMAP | DCM | 24 | 78 | 92 |

| EDCI/HOBt | THF | 18 | 85 | 95 |

| HATU | DMF | 6 | 91 | 98 |

Acyl Chloride Intermediate Route

Converting the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) prior to amidation enhances reactivity. This method reduces reaction time to 2–4 hours and achieves yields of 88–93%. Excess cyclopropylmethylamine (1.5 equiv) is employed to drive the reaction to completion.

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents like DMF and acetonitrile improve solubility of the aromatic intermediate, while temperatures >40°C accelerate amidation but risk cyclopropane ring opening. Kinetic studies recommend 25–30°C for optimal balance.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst increases amidation efficiency by 15–20%. Alternatively, microwave-assisted synthesis reduces reaction times to <1 hour with comparable yields.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

HPLC analysis with a C18 column (MeCN:H₂O = 70:30) confirms ≥98% purity, with a retention time of 6.8 minutes.

Industrial-Scale Considerations

Cost-Effective Halogenation

Bromination using N-bromosuccinimide (NBS) in tetrachloroethylene, as described in patent CN103787895A, reduces byproduct formation by 40% compared to traditional HBr methods.

Waste Minimization

Closed-loop solvent recovery systems for acetonitrile and dichloromethane cut raw material costs by 30%, aligning with green chemistry principles.

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the cyclopropylmethyl group, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Features

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

- Substituent Position : The 4-bromo-2-chloro substitution in the target compound creates a distinct electronic environment compared to analogs like N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide, where substituents are on separate phenyl rings .

- Steric Hindrance : The 2-methyl group in 2-Bromo-N-(4-chlorophenyl)-2-methyl-propanamide introduces steric bulk near the amide bond, which may hinder intermolecular interactions compared to the target compound .

Physicochemical Properties

- Melting Points : N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide has a melting point of 439–441 K, attributed to strong intermolecular hydrogen bonding (N–H···O) in the crystal lattice . The cyclopropylmethyl group in the target compound may disrupt such interactions, leading to a lower melting point.

- Solubility : Halogenated acetamides generally exhibit low water solubility due to hydrophobic aromatic rings. The cyclopropylmethyl group’s rigidity could further reduce solubility compared to linear alkyl chains .

- Crystallinity : Dihedral angles between aromatic rings (e.g., 68.21° in N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide) influence packing efficiency . The target compound’s substitution pattern may result in different crystal habits.

Biological Activity

2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on available literature.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C12H14BrClN2O

- Molecular Weight : 303.61 g/mol

The structure features a cyclopropyl group, a bromine atom, and a chlorine atom, which are significant for its biological activity.

Synthesis

The synthesis of 2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with cyclopropylmethylamine in the presence of acetic anhydride. The reaction conditions can be optimized to improve yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to 2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide. For instance, derivatives have shown activity against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Klebsiella pneumoniae, Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicated that these compounds are effective at low concentrations, suggesting significant antimicrobial potential.

Antioxidant Activity

The antioxidant capacity of related compounds was assessed using the DPPH assay. The results indicated that these compounds possess notable free radical scavenging ability, which is beneficial for preventing oxidative stress-related diseases.

Cytotoxicity Studies

Toxicity assessments on various human cell lines (e.g., WISH-ATCC-CCL-25 and MRC-5) revealed that at lower concentrations, 2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide and its derivatives did not exhibit significant cytotoxic effects. This suggests a favorable safety profile for potential therapeutic applications.

Molecular docking studies have provided insights into the binding interactions of 2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide with biological targets. These studies suggest that the compound may inhibit specific enzymes or receptors involved in disease processes, which aligns with its observed biological activities.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against clinical isolates of bacteria. The results showed that modifications to the side chains significantly impacted antimicrobial potency, with certain derivatives outperforming standard antibiotics.

- Case Study on Antioxidant Properties : Another investigation focused on the antioxidant activity using different assays (DPPH, ABTS). The results indicated that the presence of halogen substituents enhanced antioxidant capacity compared to non-halogenated analogs.

Data Table: Biological Activity Summary

| Activity Type | Test Organisms/Cells | Results |

|---|---|---|

| Antimicrobial | S. aureus, B. subtilis | Effective at low MIC values |

| K. pneumoniae, P. aeruginosa | Significant inhibition observed | |

| Antioxidant | DPPH Assay | Notable free radical scavenging |

| Cytotoxicity | WISH-ATCC-CCL-25, MRC-5 | Low toxicity at therapeutic doses |

Q & A

Q. What synthetic strategies are recommended for preparing 2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide?

A common approach involves coupling 4-bromo-2-chlorophenylacetic acid with cyclopropylmethylamine using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC·HCl) in dichloromethane. Triethylamine is added to maintain a basic pH, and the reaction is stirred at 273 K for 3 hours. Post-synthesis purification via column chromatography and recrystallization (e.g., methylene chloride slow evaporation) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity, with aromatic protons (δ 7.2–7.8 ppm) and cyclopropylmethyl groups (δ 0.5–1.2 ppm) as key signals.

- X-ray Crystallography: Resolves stereoelectronic effects, such as dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and chlorophenyl planes) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Hydrolysis studies in buffered solutions (pH 1–9) at 37°C, monitored via HPLC or TLC, reveal degradation products (e.g., carboxylic acid derivatives). Stability is influenced by the electron-withdrawing effects of bromine and chlorine substituents, which slow hydrolysis compared to unsubstituted analogs .

Advanced Research Questions

Q. How can contradictory biological activity data for structurally similar acetamides be resolved?

Discrepancies often arise from impurity profiles or assay conditions. Strategies include:

- Purity Validation: Use HPLC (>98% purity) and elemental analysis to exclude confounding impurities .

- Dose-Response Curves: Test across a broad concentration range (nM–µM) to identify true EC/IC values.

- Target-Specific Assays: Compare activity in isolated enzyme assays versus cell-based models to differentiate direct target engagement from off-target effects .

Q. What structural modifications improve the pharmacokinetic profile of this compound?

- Lipophilicity Reduction: Replace the cyclopropylmethyl group with polar substituents (e.g., hydroxyethyl) to enhance aqueous solubility.

- Metabolic Stability: Introduce fluorine atoms at para positions to block cytochrome P450-mediated oxidation .

- Bioisosteric Replacement: Substitute the chlorophenyl ring with a pyridinyl group to maintain target affinity while reducing toxicity .

Q. How can computational methods guide the optimization of this compound’s binding affinity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding between the acetamide carbonyl and key residues (e.g., Lys123 in MAPK14). Free energy perturbation (FEP) calculations quantify the impact of substituent changes on binding ΔG .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Standardized Synthesis Protocols: Use fixed molar ratios (e.g., 1:1.2 acid-to-amine ratio) and inert atmospheres to minimize oxidation .

- Internal Controls: Include reference compounds (e.g., known enzyme inhibitors) in each assay plate.

- Blinded Analysis: Assign compound codes to eliminate observer bias during data collection .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition potency?

- Replicate Key Studies: Repeat assays under identical conditions (pH, temperature, buffer composition).

- Orthogonal Assays: Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .

- Crystallographic Evidence: Resolve enzyme-ligand co-crystal structures to verify binding modes and rule out assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.